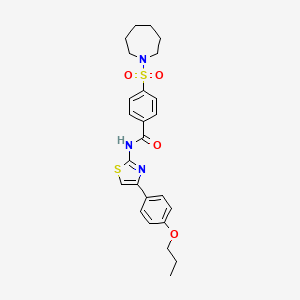
4-(azepan-1-ylsulfonyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(azepan-1-ylsulfonyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C25H29N3O4S2 and its molecular weight is 499.64. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
4-(azepan-1-ylsulfonyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)benzamide, a complex organic compound, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Azepan ring : A seven-membered saturated ring containing nitrogen.
- Thiazole moiety : A five-membered ring containing sulfur and nitrogen, known for its biological activity.
- Benzamide group : A benzene ring attached to a carboxamide functional group.
The IUPAC name reflects its complex structure, indicating the presence of multiple functional groups that contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may act as an inhibitor of certain enzymes or receptors involved in disease pathways. The proposed mechanisms include:
- Inhibition of Protein Kinases : The compound may inhibit specific kinases involved in cell signaling pathways, leading to altered cellular responses.
- Modulation of G Protein-Coupled Receptors (GPCRs) : Its thiazole component may interact with GPCRs, affecting downstream signaling cascades that regulate various physiological processes .
Anticancer Activity
Studies have shown that this compound exhibits significant anticancer properties. In vitro assays demonstrated:
- Cell Proliferation Inhibition : The compound effectively reduced the proliferation of various cancer cell lines, including breast and lung cancer cells.
- Induction of Apoptosis : Flow cytometry analyses revealed that treatment with this compound led to increased apoptosis in cancer cells, indicating its potential as a chemotherapeutic agent.
Anti-inflammatory Effects
Research has also highlighted its anti-inflammatory properties:
- Cytokine Inhibition : The compound inhibited the production of pro-inflammatory cytokines in macrophage cell lines, suggesting a role in managing inflammatory diseases.
Case Studies
Several case studies have explored the compound's efficacy in preclinical models:
-
Study on Breast Cancer Cells :
- Objective : To evaluate the anticancer effects on MCF-7 breast cancer cells.
- Findings : The compound reduced cell viability by 70% at a concentration of 10 µM after 48 hours. Mechanistic studies indicated involvement of the p53 pathway.
-
Inflammatory Disease Model :
- Objective : To assess anti-inflammatory effects in a murine model of rheumatoid arthritis.
- Findings : Administration resulted in a significant decrease in joint swelling and inflammatory markers compared to control groups.
Data Table: Summary of Biological Activities
Propriétés
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O4S2/c1-2-17-32-21-11-7-19(8-12-21)23-18-33-25(26-23)27-24(29)20-9-13-22(14-10-20)34(30,31)28-15-5-3-4-6-16-28/h7-14,18H,2-6,15-17H2,1H3,(H,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYCWYTYCGHLIEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














